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Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical
signaling molecule in the central nervous system (CNS), particularly in the context of
neuroinflammation. Its effects are primarily mediated through the G protein-coupled receptor,
Succinate Receptor 1 (SUCNR1), also known as GPR91. Activation of SUCNR1 on various
CNS cells, including microglia, astrocytes, and neurons, triggers a cascade of intracellular
events that can exacerbate inflammatory responses and contribute to the pathology of
numerous neurological disorders. This technical guide provides an in-depth overview of the role
of SUCNRL in neuroinflammation, detailing its signaling pathways, expression patterns, and
involvement in disease. It also presents a compilation of quantitative data, detailed
experimental protocols, and visual diagrams to serve as a comprehensive resource for
researchers and drug development professionals in this field.

Introduction to SUCNR1 and its Ligand

Succinate is traditionally known for its role in cellular metabolism. However, under conditions of
metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released
into the extracellular space.[1] Extracellular succinate then acts as a "metabokine," signaling
through SUCNR1 to modulate cellular function.[2] SUCNR1 is a Class A G protein-coupled
receptor (GPCR) that is activated by succinate and other dicarboxylic acids.[3] This receptor is
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coupled to both Gi and Gq signaling pathways, leading to a diverse range of downstream
effects.[4]

SUCNR1 Signaling in the CNS

The activation of SUCNR1 by succinate initiates distinct signaling cascades depending on the
G protein it couples with. This dual coupling allows for a complex and context-dependent
cellular response.

o Gg-mediated signaling: Upon binding succinate, SUCNRL1 can activate the Gq alpha subunit,
which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to
its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium
stores.[4] This calcium influx can activate various downstream effectors, including protein
kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs).

o Gi-mediated signaling: Alternatively, SUCNRL1 can couple to the Gi alpha subunit, which
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels and
reduced protein kinase A (PKA) activity.

 MAPK Pathway Activation: A significant downstream consequence of SUCNRL1 activation is
the phosphorylation and activation of mitogen-activated protein kinases (MAPKS),
particularly p38 MAPK. This pathway is a critical regulator of inflammatory cytokine
production.
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Caption: SUCNR1 Signaling Pathways in Neuroinflammation.

Cellular Expression and Role in Neuroinflammation

SUCNRL is expressed on various cell types within the CNS, with its role in neuroinflammation
being most prominently studied in microglia and astrocytes.

3.1 Microglia: Microglia are the resident immune cells of the CNS and express SUCNRL. In
response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate
SUCNRL1 expression. Extracellular succinate, acting through SUCNR1, can promote a pro-
inflammatory M1-like phenotype in microglia, characterized by the production of inflammatory
cytokines such as IL-1[3 and TNF-a. This process is often dependent on the p38 MAPK
signaling pathway. Inhibition of SUCNR1 has been shown to suppress this microglial activation
and reduce neuroinflammation.

3.2 Astrocytes: Astrocytes, the most abundant glial cells in the CNS, also express SUCNRL1.
Succinate stimulation of astrocytes can induce the expression of pro-inflammatory and pro-
angiogenic factors, including IL-6 and VEGF. This suggests that astrocytes, via SUCNR1
signaling, contribute to the inflammatory milieu and vascular changes seen in neurological
diseases.
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3.3 Neurons and Neural Stem Cells (NSCs): SUCNR1 is also expressed in neurons and neural

stem cells. Interestingly, in NSCs, SUCNRL1 activation by succinate released from inflammatory

macrophages can trigger an anti-inflammatory response, including the secretion of

prostaglandin E2 (PGEZ2). This highlights a potentially neuroprotective role for SUCNRL1

signaling in certain contexts.

Quantitative Data on SUCNR1 Pharmacology and

Expression

The following tables summarize key quantitative data related to SUCNR1 pharmacology and its

expression in the context of neuroinflammation.

Table 1: SUCNR1 Agonist and Antagonist Activity

Cell
Compound Type Assay EC50/I1C50 TypelSyste Reference
m
_ _ cAMP
Succinate Agonist o 29 yM HEK?293
inhibition
) ) G-protein
Succinate Agonist o 17-56 uM
activation
cis-
o _ cAMP
Epoxysuccini Agonist o 2.7 uM HEK?293
_ inhibition
c acid
Compound ) SUCNR1 ) )
Antagonist ] ] Microglia
7a signaling

Radioligand IC50 =25 nM

NF-56-EJ40 Antagonist o
binding (human)

Table 2: Succinate Levels in CNS Pathologies
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o ] Succinate Fold Change
Condition Fluid . Reference
Concentration  vs. Control
Secondary N
) CSF Increased Significant
Progressive MS
) Significant
Relapsing-
o CSF Increased (lesser than
Remitting MS
SPMS)
Rheumatoid
B Synovial Fluid - 74-fold increase
Arthritis
Table 3: SUCNR1-Mediated Gene and Protein Expression Changes
. Target
Cell Type Stimulus . Change Reference
Genel/Protein
_ _ _ CD86 (M1
Primary Microglia LPS Increased
marker)
. _ . CD206 (M2
Primary Microglia LPS Decreased
marker)
Astrocytes Succinate IL-1(B, IL-6 Increased
] VEGF, Angl,
Astrocytes Succinate Increased
Ang2
Neural Stem ) Ptgs2 (encodes
Succinate Upregulated
Cells COX-2)

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the

role of SUCNR1 in neuroinflammation.

5.1 Primary Microglial Cell Culture
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This protocol describes the isolation and culture of primary microglia from neonatal mouse
pups.

¢ Tissue Dissociation:

o Euthanize P1-P2 mouse pups and dissect the cerebral cortices in ice-cold Hanks'
Balanced Salt Solution (HBSS).

o Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

o Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS) and gently
triturate the tissue to obtain a single-cell suspension.

o Filter the cell suspension through a 70 um cell strainer.
e Mixed Glial Culture:

o Plate the cell suspension in poly-D-lysine-coated T75 flasks at a density of one brain per
flask.

o Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2
incubator.

o Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the
bottom of the flask.

e Microglia Isolation:

o After 10-14 days, when the mixed glial culture is confluent, shake the flasks on an orbital
shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

o Collect the supernatant containing the microglia and centrifuge at 300 x g for 5 minutes.

o Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity
should be >95% as confirmed by CD11b staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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